N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS/c1-14-8-9-15(2)17(12-14)22-19(27)13-28-20-11-10-18-23-24-21(26(18)25-20)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKIFCBXEKQLEOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure
The compound can be represented by the following molecular formula:
- Molecular Formula : C18H19N5OS
- Molecular Weight : 357.44 g/mol
The structure includes a dimethylphenyl moiety and a triazolo-pyridazine unit linked through a thioacetamide group.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical cellular processes, potentially impacting cell proliferation and survival.
- Interference with Protein Interactions : Its structural components may allow it to disrupt protein-protein interactions crucial for various signaling pathways.
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance:
- Cell Viability Assays : The compound was tested against various cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Results demonstrated an IC50 value of approximately 15 μM, indicating moderate cytotoxicity.
Antiviral Activity
The triazole moiety is known for its antiviral properties. In vitro studies have shown that:
- Inhibition of Viral Replication : The compound demonstrated the ability to inhibit the replication of certain viruses in cultured cells, suggesting potential as an antiviral agent.
Data Tables
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 μM | |
| Antiviral | Viral Replication | Significant inhibition |
Case Studies
-
Anticancer Study :
A study conducted on the efficacy of this compound against breast cancer cells showed promising results. The compound induced apoptosis in MCF-7 cells and was found to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins. -
Antiviral Study :
Another study explored the compound's effectiveness against influenza virus. It was found to significantly reduce viral titers in infected cells at concentrations lower than those required for cytotoxic effects.
Comparison with Similar Compounds
Triazino[5,6-b]indole-Based Acetamides ()
Compounds 23–27 in share the thioacetamide motif but replace the triazolo[4,3-b]pyridazine with a triazino[5,6-b]indole core. Key differences include:
- In contrast, the target compound’s dimethylphenyl group balances hydrophobicity without introducing heavy atoms.
- Purity and Synthesis: All analogs are synthesized with >95% purity, suggesting robust synthetic routes for such scaffolds.
Table 1. Structural and Physicochemical Comparison
Triazolo[4,3-b]pyridazine Derivatives (–4)
- Melting Points : E-4b (), containing a triazolo[4,3-b]pyridazin-6-yl group, has a melting point of 253–255°C, significantly higher than E-4d (187–189°C) with a pyridazine substituent. This suggests the triazolo-pyridazine core enhances crystallinity and thermal stability, a property likely shared by the target compound .
- Biological Activity : Lin28-1632 () demonstrates that triazolo[4,3-b]pyridazine acetamides can inhibit Lin28 proteins, which regulate cell differentiation. The target compound’s 2,5-dimethylphenyl group may improve hydrophobic binding compared to Lin28-1632’s methylphenyl substituent, though activity data for the former is unavailable .
Thioacetamide-Containing Analogs ()
- Patent Compound (): While structurally distinct (pyrrolo-triazolo-pyrazine core), its acetamide linker highlights the versatility of this group in medicinal chemistry. The target’s thioether bridge may offer greater resistance to enzymatic cleavage than oxygen-based linkers .
Key Research Findings and Implications
- Structural Flexibility : Modifications to the triazolo-pyridazine core (e.g., bromination, methyl groups) tune electronic properties and binding interactions. The target compound’s dimethylphenyl and phenyl groups may optimize steric and electronic effects for undisclosed targets .
- Thermal Stability : High melting points in triazolo-pyridazine derivatives (e.g., E-4b) suggest suitability for high-temperature applications or solid formulations .
- Synthetic Feasibility : High-purity analogs in and indicate scalable synthesis routes for such compounds, though the target’s specific pathway remains undocumented.
Q & A
Q. What synthetic strategies are employed to construct the triazolo[4,3-b]pyridazine core in this compound?
The triazolo[4,3-b]pyridazine core is synthesized via cyclocondensation of hydrazine derivatives with functionalized pyridazine precursors. highlights the use of dimethylformamide dimethyl acetal (DMF-DMA) to form enaminone intermediates, which undergo cyclization with amino derivatives. Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) is another viable method for regioselective fused-ring formation .
Q. How is the thioether linkage (-S-) between the triazolo-pyridazine and acetamide groups established?
The thioether bond is formed via nucleophilic substitution, where a thiolate anion (from mercapto-triazolo-pyridazine) reacts with α-haloacetamides (e.g., bromoacetamide derivatives). demonstrates this under basic conditions (K₂CO₃ in DMF at 60–80°C), with reaction progress monitored via TLC/HPLC to minimize disulfide byproducts .
Q. What spectroscopic methods validate the compound’s structural integrity?
Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm) .
- Mass spectrometry : Confirms molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
- X-ray crystallography : Resolves solid-state conformation and bond angles (as in for analogous triazolo-thiadiazole systems) .
Q. What preliminary biological assays are recommended for this compound?
Initial screening should focus on:
- Antioxidant activity : DPPH/ABTS radical scavenging assays (see for pyrazolo-benzothiazin-2-yl acetamide derivatives) .
- Enzyme inhibition : Kinase or protease inhibition assays, using fluorogenic substrates to quantify IC₅₀ values.
Advanced Research Questions
Q. How can reaction conditions be optimized to improve triazolo-pyridazine ring formation yields?
Systematic optimization includes:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency .
- Catalyst loading : Palladium catalysts (e.g., Pd/C or Pd(OAc)₂) at 2–5 mol% improve reductive cyclization rates .
- Temperature gradients : Microwave-assisted synthesis (100–120°C) reduces reaction time from hours to minutes .
Q. How do steric effects from the 2,5-dimethylphenyl group influence conformational stability?
Steric hindrance from the ortho-methyl groups restricts rotation around the acetamide C–N bond, favoring a planar conformation. This is validated via:
Q. What strategies resolve contradictions between X-ray crystallography and solution-phase NMR data?
Discrepancies (e.g., axial vs. equatorial substituent orientations) are addressed by:
Q. How can QSAR models guide the design of derivatives with enhanced bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models utilize:
- Electronic parameters : Hammett constants (σ) to optimize substituent effects on reactivity .
- Molecular docking : Predicts binding modes to targets (e.g., kinases) using AutoDock Vina .
- ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., LogP, bioavailability) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
